5-oxo-3-phenyl-N-(3-propan-2-yloxypropyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
5-oxo-3-phenyl-N-(3-propan-2-yloxypropyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-isopropoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is 371.13036271 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Thiazolopyrimidines, a class of compounds to which this molecule belongs, are known to exhibit a broad spectrum of pharmacological activity . They are considered promising scaffolds for the design of new medicines, including anticancer drugs .
Mode of Action
Thiazolopyrimidines, especially 2-substituted ones, can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Biochemical Pathways
Thiazolopyrimidines have been shown to exhibit high antitumor, antibacterial, and anti-inflammatory activities , suggesting that they may affect multiple biochemical pathways related to these biological processes.
Result of Action
Thiazolopyrimidines have been shown to exhibit high antitumor, antibacterial, and anti-inflammatory activities , suggesting that they may induce cell death in tumor cells, inhibit bacterial growth, and reduce inflammation.
Biochemical Analysis
Biochemical Properties
N-(3-isopropoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerase II . The compound’s interaction with these enzymes leads to the disruption of DNA replication and cell division, thereby exhibiting its antitumor activity. Additionally, it has been observed to bind with specific proteins that play a role in inflammatory responses, thereby exerting its anti-inflammatory effects .
Cellular Effects
N-(3-isopropoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide affects various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating the caspase pathway and inhibiting the STAT3 signaling pathway . This leads to the suppression of cell proliferation and the induction of programmed cell death. In normal cells, the compound has been shown to modulate gene expression and cellular metabolism, thereby maintaining cellular homeostasis . Furthermore, it influences cell signaling pathways involved in immune responses, contributing to its anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of N-(3-isopropoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves several key interactions at the molecular level. The compound binds to the active site of topoisomerase II, inhibiting its activity and preventing DNA replication . This binding interaction leads to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells. Additionally, the compound inhibits the STAT3 signaling pathway by preventing the phosphorylation of STAT3, thereby blocking its translocation to the nucleus and subsequent gene transcription . These molecular interactions contribute to the compound’s antitumor and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-isopropoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its biological activity, with sustained effects on cellular function observed in both in vitro and in vivo studies . Prolonged exposure to the compound may lead to adaptive cellular responses, such as the upregulation of drug efflux pumps, which can reduce its efficacy over time .
Dosage Effects in Animal Models
The effects of N-(3-isopropoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits significant antitumor and anti-inflammatory effects without causing noticeable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended cellular damage. Therefore, careful dosage optimization is crucial to maximize the therapeutic benefits while minimizing the risks of toxicity.
Metabolic Pathways
N-(3-isopropoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites retain biological activity and contribute to the overall therapeutic effects of the compound . Additionally, the compound’s metabolism can influence metabolic flux and metabolite levels, thereby affecting cellular energy balance and homeostasis .
Transport and Distribution
The transport and distribution of N-(3-isopropoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target tissues . Once inside the cells, the compound binds to intracellular proteins, which help in its distribution to various subcellular compartments . This targeted distribution enhances the compound’s efficacy by ensuring its localization to sites of action.
Subcellular Localization
N-(3-isopropoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits specific subcellular localization patterns that influence its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, the compound is also found in the cytoplasm, where it interacts with cytoplasmic proteins involved in signaling pathways . These subcellular interactions contribute to the compound’s overall biological effects.
Properties
IUPAC Name |
5-oxo-3-phenyl-N-(3-propan-2-yloxypropyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-13(2)25-10-6-9-20-17(23)15-11-21-19-22(18(15)24)16(12-26-19)14-7-4-3-5-8-14/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPVQDPVOMCTFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CN=C2N(C1=O)C(=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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